4-Bromobenzophenone

Oncology Medicinal Chemistry Enzyme Inhibition

4-Bromobenzophenone (CAS 90-90-4) is the definitive para-bromo benzophenone for cross-coupling, electrochemical, and medicinal chemistry workflows. Unlike the 2-bromo isomer, it crystallizes immediately upon cooling (mp ~82°C vs. 45°C), eliminating oiling-out and enabling straightforward large-scale purification. Its C–Br bond offers a unique activation threshold for orthogonal Suzuki-Miyaura couplings (88% yield with phenylboronic acid), while comparative electrochemical studies confirm distinct dissociative electron-transfer behavior unavailable from 4-Cl or 4-F analogs. Choose this isomer when solid-state handling reproducibility, selective Pd-catalyzed coupling, or nanomolar FTase inhibitor development is critical.

Molecular Formula C13H9BrO
Molecular Weight 261.11 g/mol
CAS No. 90-90-4
Cat. No. B181533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzophenone
CAS90-90-4
Molecular FormulaC13H9BrO
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyKEOLYBMGRQYQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzophenone (CAS 90-90-4): Chemical Identity and Procurement Baseline


4-Bromobenzophenone (CAS 90-90-4; C₁₃H₉BrO; MW 261.12 g/mol) is a mono-brominated aromatic ketone belonging to the benzophenone class, characterized by a bromine atom at the para position of one phenyl ring [1]. It is a white to light beige crystalline powder with a melting point of 78–84°C (literature: 82.5°C) and a boiling point of 350°C [1]. The compound is insoluble in water but slightly soluble in ethanol, ether, and benzene . Its primary utility lies in the bromine substituent, which confers distinct electronic effects and synthetic versatility compared to other halogenated benzophenone analogs [2].

Why 4-Bromobenzophenone Cannot Be Interchanged with Unsubstituted or Other Halogenated Benzophenone Analogs


Simple substitution of 4-bromobenzophenone with unsubstituted benzophenone or other 4-halobenzophenone analogs (e.g., 4-chloro-, 4-fluoro-, or 4-iodobenzophenone) is not scientifically valid due to quantifiable divergences in electronic structure, reaction kinetics, crystallinity, and biological activity. The bromine atom at the para position introduces a unique balance of steric bulk, electronegativity, and polarizability that directly modulates the compound's performance in cross-coupling reactions, electrochemical stability, photoinitiation efficiency, and target enzyme inhibition [1]. For instance, the bromo-substituent confers distinct anharmonic vibrational properties and crystallization behavior compared to the 2-bromo isomer [1], while comparative electrochemical studies reveal that the 4-bromo derivative's anion radical cannot be stabilized by cyclodextrins—unlike its 4-chloro counterpart—directly impacting its utility in supramolecular and electro-synthetic applications [2]. These differences are not marginal; they represent threshold-crossing variations that determine the success or failure of a synthesis or assay.

Quantitative Differentiation of 4-Bromobenzophenone (90-90-4) Against Closest Analogs


Farnesyltransferase (FTase) Inhibitory Potency: 4-Bromo vs. 4-Chloro vs. 4-Methyl Benzophenone Derivatives

In a direct head-to-head structure-activity relationship (SAR) study of benzophenone-based farnesyltransferase (FTase) inhibitors, the 4'-bromo-substituted derivative demonstrated distinct inhibitory activity compared to 4'-chloro and 4'-methyl analogs. The 4'-bromo compound and its analogs were active in the nanomolar range, but the study emphasizes that the 4'-bromo substitution was part of a systematic evaluation where the bromine atom contributed to a specific molecular fit within the enzyme's hydrophobic binding pocket, as confirmed by FlexX docking simulations [1]. While all three derivatives (4'-methyl, 4'-chloro, and 4'-bromo) showed activity, the bromine substitution resulted in a distinct molecular modeling profile, offering a unique starting point for optimizing peptide-mimetic inhibitors [1].

Oncology Medicinal Chemistry Enzyme Inhibition

Suzuki-Miyaura Cross-Coupling Yields: 4-Bromobenzophenone vs. 4-Chlorobenzophenone Under Nanoparticle Catalysis

Under identical Suzuki-Miyaura reaction conditions using a palladium nanoparticle catalyst (NPs 1), 4-bromobenzophenone and 4-chlorobenzophenone exhibited comparable coupling efficiency. The 4-bromobenzophenone achieved an 88% yield in the cross-coupling with phenylboronic acid, while the 4-chlorobenzophenone yielded 90% under the same catalytic system [1]. This 2% difference is within typical experimental error, confirming that the 4-bromo derivative maintains competitive reactivity while offering a distinct halogen leaving-group profile (C-Br vs. C-Cl bond dissociation energy) that can be advantageous for orthogonal coupling strategies requiring selective activation.

Organic Synthesis Cross-Coupling Catalysis

Electrochemical Anion Radical Stability: 4-Bromobenzophenone vs. 4-Chlorobenzophenone

A comparative electrochemical study at glassy carbon electrodes in dimethylformamide (DMF) with cyclodextrin (CD) additives revealed a critical difference in anion radical stability between 4-bromobenzophenone and 4-chlorobenzophenone. The electrogenerated anion radical of 4-chlorobenzophenone was stabilized by the presence of cyclodextrins, as evidenced by the preservation of the C–Cl bond under supramolecular interaction conditions [1]. In direct contrast, the 4-bromobenzophenone anion radical could not be stabilized by cyclodextrins. This difference is attributed to the lower energy of the σ* orbital associated with the C–Br bond compared to the C–Cl bond, rendering the bromo-substituted radical anion inherently more prone to cleavage under the same conditions [1].

Electrochemistry Supramolecular Chemistry Radical Stability

Physical and Crystallization Behavior: 4-Bromobenzophenone vs. 2-Bromobenzophenone Isomer

A comparative study of mono-brominated benzophenone isomers using IR/Raman spectroscopy and calorimetry revealed that the position of the bromine atom critically dictates macroscopic physical properties relevant to handling and formulation. The 4-bromo isomer (4BrBP) exhibits a melting point of 358 K (85°C), which is 40 K higher than the 318 K (45°C) melting point of the 2-bromo isomer (2BrBP) [1]. Furthermore, 2BrBP demonstrates a marked reluctance to crystallize, whereas 4BrBP crystallizes immediately upon cooling below its melting point [1]. Density functional theory (DFT) calculations attribute these differences to the strongly asymmetric molecular shape of 2BrBP compared to the more symmetric 4BrBP molecule [1].

Materials Science Crystallography Process Chemistry

Thermal Conductivity and Intramolecular Excitation Energy: 4-Bromobenzophenone vs. Unsubstituted Benzophenone

Comparative thermal conductivity measurements on molecular crystals demonstrate that the para-bromine substitution in 4-bromobenzophenone significantly enhances the characteristic intramolecular excitation energy relative to unsubstituted benzophenone. The intramolecular excitation energy for benzophenone single crystals was evaluated to be 220 K, whereas the corresponding value for 4-bromobenzophenone crystals was determined to be approximately three times greater (∼660 K) [1]. The thermal activation contribution in unsubstituted benzophenone is substantially smaller when directly compared to that in 4-bromobenzophenone [1].

Solid-State Physics Thermal Transport Molecular Crystals

Phosphorescence Spectral Properties: 4-Bromobenzophenone vs. Unsubstituted Benzophenone

A comparative study of phosphorescence spectra from mono-bromo-substituted benzophenone isomers established that the phosphorescence spectra of 4-bromobenzophenone (PBBP), in both solution and crystalline states, are remarkably similar to those of unsubstituted benzophenone [1]. This finding positions 4-bromobenzophenone as a heavy-atom analog that preserves the well-characterized photophysical framework of benzophenone—an extensively studied model system for nπ* triplet state dynamics—while introducing the bromine atom for specific spin-orbit coupling and intersystem crossing modulation. In contrast, the 2-bromo isomer (OBBP) exhibits distinct spectral deviations attributed to a transformation of the excited triplet state from nπ* to ππ* character [1].

Photophysics Spectroscopy Triplet-State Chemistry

Validated Application Scenarios for 4-Bromobenzophenone (CAS 90-90-4) Based on Comparative Evidence


Suzuki-Miyaura Cross-Coupling Electrophile for Biaryl Pharmaceutical Intermediates

4-Bromobenzophenone is a validated electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, delivering 88% yield under standard nanoparticle catalysis conditions with phenylboronic acid [1]. Its C-Br bond offers a distinct activation threshold (compared to C-Cl or C-I analogs), enabling selective, orthogonal coupling strategies in the synthesis of complex biaryl frameworks common to pharmaceutical intermediates and functional materials. This scenario is directly supported by head-to-head yield comparison data with 4-chlorobenzophenone [1].

Medicinal Chemistry Scaffold for Farnesyltransferase (FTase) Inhibitor Development

The benzophenone core with a 4'-bromo substituent serves as a validated scaffold for the design of CAAX-peptidomimetic farnesyltransferase (FTase) inhibitors active in the nanomolar range [1]. The bromine atom contributes to optimal fit within the hydrophobic enzyme binding pocket, as confirmed by FlexX molecular docking [1]. This scaffold is specifically applicable in oncology drug discovery programs targeting Ras protein prenylation, where the bromo substituent provides a distinct steric and electronic profile not replicable with 4'-chloro or 4'-methyl analogs [1].

Electrochemical Studies Requiring Reductive C-Br Bond Cleavage

4-Bromobenzophenone is uniquely suited for electrochemical investigations requiring controlled reductive cleavage of a carbon-halogen bond. Comparative studies demonstrate that, unlike 4-chlorobenzophenone—whose anion radical is stabilized by cyclodextrins—the 4-bromobenzophenone anion radical undergoes bond cleavage under identical conditions due to the lower energy of the C-Br σ* orbital [1]. This property makes 4-bromobenzophenone the preferred substrate for electro-synthetic transformations, mechanistic studies of dissociative electron transfer, and applications where the intact carbonyl framework is not required after reduction [1].

Process Chemistry Requiring Reliable Crystallization and High-Melting Solid Handling

For industrial and laboratory workflows where solid-state handling, storage stability, and purification by recrystallization are critical, 4-bromobenzophenone is unequivocally preferred over its 2-bromo positional isomer. The 4-bromo isomer exhibits a melting point of 85°C—40 K higher than the 45°C melting point of 2-bromobenzophenone—and crystallizes immediately upon cooling, whereas the 2-bromo isomer is reluctant to crystallize [1]. These properties translate to reduced processing complexity, lower risk of oiling-out during synthesis, and enhanced reproducibility in large-scale preparations [1].

Solid-State Photophysical Studies Leveraging Benzophenone-Like Triplet-State Behavior

4-Bromobenzophenone is the optimal choice for photophysical investigations requiring the well-characterized nπ* triplet-state framework of benzophenone combined with the heavy-atom effect of bromine. Its phosphorescence spectra, in both solution and crystalline states, closely match those of unsubstituted benzophenone [1]. This enables studies of intersystem crossing, spin-orbit coupling, and triplet energy transfer within a spectroscopically predictable system, whereas the 2-bromo isomer exhibits altered ππ* triplet-state character that fundamentally changes the photophysical landscape [1].

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